CC@@Hc1cc(cc(c1)C(F)(F)F)C(F)(F)F
.
This compound is classified as an alcohol due to the presence of a hydroxyl (-OH) functional group. The presence of multiple trifluoromethyl groups introduces significant polarity and potential reactivity, making it of interest in both synthetic and medicinal chemistry.
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be achieved through various methods:
The molecular structure of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol features:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4